1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)23-11-3-1-10(2-4-11)13(22)21-7-5-20(6-8-21)12-9-18-24-19-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJPQMQTRLXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
A validated approach involves the reaction of 1,2,5-thiadiazole-3-amine with 1-chlorocarbonylpiperazine in the presence of 1,1′-thiocarbonyldiimidazole (TCDI). This method, adapted from ACS Publications, proceeds via a thiourea intermediate that undergoes intramolecular cyclization under acidic conditions:
$$
\text{1,2,5-Thiadiazole-3-amine} + \text{1-Chlorocarbonylpiperazine} \xrightarrow{\text{TCDI, DMF}} \text{Thiourea Intermediate} \xrightarrow{\text{HCl}} \text{Piperazine-Thiadiazole} \quad
$$
Optimization Data :
- Yield: 68–72% (method scaled to 10 mmol).
- Reaction Time: 6–8 hours at 40°C.
- Purity (HPLC): >95% after recrystallization from ethanol/water.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Buchwald-Hartwig amination to couple preformed thiadiazole halides with piperazine. For example, 3-bromo-1,2,5-thiadiazole reacts with Boc-protected piperazine under Pd(OAc)₂/Xantphos catalysis, followed by deprotection:
$$
\text{3-Bromo-1,2,5-thiadiazole} + \text{Boc-Piperazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Boc-Protected Intermediate} \xrightarrow{\text{TFA}} \text{Piperazine-Thiadiazole} \quad
$$
Key Parameters :
- Catalyst Loading: 5 mol% Pd(OAc)₂.
- Ligand: Xantphos (10 mol%).
- Yield: 58–63% after column chromatography.
Acylation with 4-(Trifluoromethoxy)benzoyl Group
Schotten-Baumann Acylation
The free amine of the piperazine-thiadiazole intermediate is acylated using 4-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions:
$$
\text{Piperazine-Thiadiazole} + \text{4-(Trifluoromethoxy)benzoyl Chloride} \xrightarrow{\text{NaOH, DCM/H₂O}} \text{Target Compound} \quad
$$
Process Metrics :
- Solvent System: Dichloromethane/water (2:1).
- Temperature: 0–5°C (prevents hydrolysis).
- Yield: 82–85% with >99% regioselectivity.
Microwave-Assisted Acylation
Patent methodologies describe microwave-enhanced acylation using polymer-supported reagents to minimize side reactions:
$$
\text{Piperazine-Thiadiazole} + \text{4-(Trifluoromethoxy)benzoic Acid} \xrightarrow{\text{DCC, DMAP, MW (100°C)}} \text{Target Compound} \quad
$$
Advantages :
- Reaction Time: 20 minutes vs. 6 hours conventionally.
- Purification: Simplified via filtration of urea byproduct.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.12 (br s, 4H, piperazine-H), 3.62 (br s, 4H, piperazine-H).
13C NMR (101 MHz, DMSO-d₆) :
- δ 169.5 (C=O), 159.2 (CF₃O-Ar), 152.1 (thiadiazole-C), 132.4–121.8 (Ar-C), 48.9–47.2 (piperazine-C).
HRMS (ESI) :
Purity and Stability
- HPLC : Retention time 4.91 min (Method: C18, 70% MeOH/H₂O), purity 98.7%.
- Stability : No decomposition after 6 months at −20°C (validated via LC-MS).
Comparative Analysis of Synthetic Methods
Thiourea cyclization offers scalability but requires stringent pH control. Microwave acylation excels in speed but demands specialized equipment. Industrial routes favor Schotten-Baumann for cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Substituted derivatives with nucleophiles replacing the trifluoromethoxy group.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and trifluoromethoxybenzoyl group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(1,2,5-Thiadiazol-3-yl)-4-benzoylpiperazine: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(methoxy)benzoyl]piperazine:
Uniqueness: The presence of the trifluoromethoxy group in 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound’s molecular formula is . Its structure features a piperazine ring substituted with a thiadiazole moiety and a trifluoromethoxy group attached to a benzoyl group. This unique combination of functional groups suggests potential for various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Molecular Weight | 350.35 g/mol |
Antimicrobial Properties
Research has shown that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial activity. In particular, studies have reported that derivatives of this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Bacillus mycoides, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of pathogens at low concentrations, making them promising candidates for antibiotic development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. One notable target is the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in lipid metabolism and inflammation. Activation of PPARδ by this compound leads to enhanced lipid catabolism and energy utilization in peripheral tissues, suggesting potential applications in metabolic disorders .
Study on Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against several microbial strains. The results indicated significant inhibition of bacterial growth with an MIC ranging from 12.5 to 50 µg/mL depending on the strain tested. This study highlights the potential of this compound as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. In animal models of inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema compared to control groups. This effect was attributed to the modulation of inflammatory cytokines and pathways involved in pain perception .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
